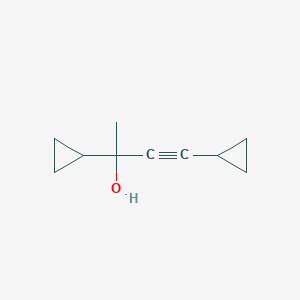

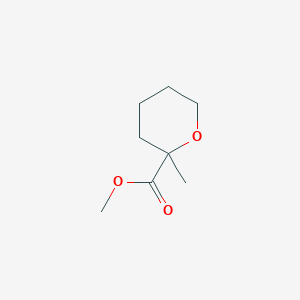

2,4-Dicyclopropylbut-3-yn-2-ol

Vue d'ensemble

Description

2,4-Dicyclopropylbut-3-yn-2-ol (DCPB) is a cyclic ether compound that is used in a variety of industrial and scientific applications. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 134-135°C. DCPB is used as a solvent in organic synthesis, as well as a reagent in the synthesis of other compounds. It is also used in the production of polymers, pharmaceuticals, and other industrial products. In addition, DCPB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Efficient Chiral Auxiliary and Protecting Group for Boronic Acids

Research has demonstrated the utility of certain compounds as chiral auxiliaries in cyclopropanation reactions, highlighting the ability to generate functionalized bicyclopropanes. This suggests the potential for 2,4-Dicyclopropylbut-3-yn-2-ol to be involved in similar cyclopropanation reactions or to serve as a precursor in the synthesis of boron-containing compounds (Luithle & Pietruszka, 2000).

Catalysis in Cyclocondensation Reactions

The use of donor–acceptor cyclopropanes in cyclocondensation reactions to access biologically relevant scaffolds suggests a potential role for 2,4-Dicyclopropylbut-3-yn-2-ol in similar transformations, possibly as a reactant or intermediate in the synthesis of complex heterocycles (Ortega et al., 2021).

Thermally Stable Alkynes

Studies on the synthesis and properties of certain alkynes have shown thermal stability and reactivity under various conditions, which could be relevant for the manipulation or derivatization of 2,4-Dicyclopropylbut-3-yn-2-ol in synthetic chemistry applications (Sydnes et al., 2007).

Iodohydroxylation and Rearrangement Reactions

The iodohydroxylation of alkylidenecyclopropanes, yielding iodocyclopropylmethanol and related derivatives, showcases reaction pathways that might be applicable to or inspired by the structure of 2,4-Dicyclopropylbut-3-yn-2-ol, offering avenues for functional group interconversion or ring expansion (Yang & Huang, 2008).

Spirocyclic and Bicyclic Compound Synthesis

The formation of spiro and bicyclic structures from cyclopropenes and azomethine ylides via [3 + 2]-cycloaddition highlights a synthetic strategy that could potentially be applied to derivatives of 2,4-Dicyclopropylbut-3-yn-2-ol, indicating its use in constructing complex molecular architectures (Filatov et al., 2017).

Propriétés

IUPAC Name |

2,4-dicyclopropylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXXQUKLWDPHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1CC1)(C2CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dicyclopropylbut-3-yn-2-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

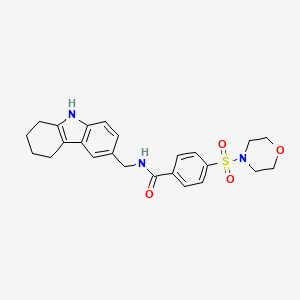

![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)

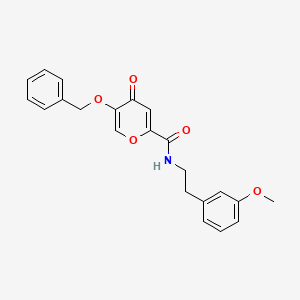

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)

![Tert-butyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2675807.png)

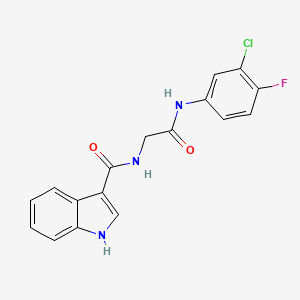

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)

![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)